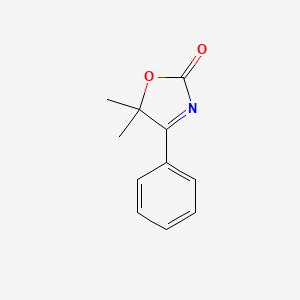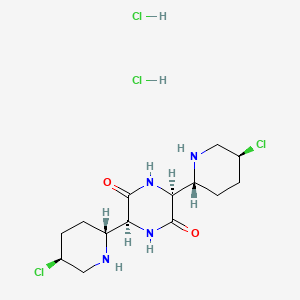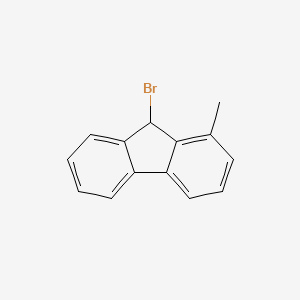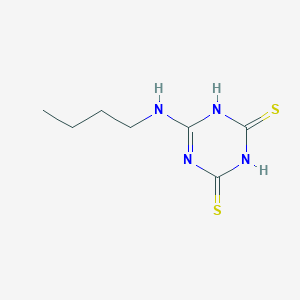
6-(Butylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- is a derivative of the 1,3,5-triazine family, which is known for its six-membered heterocyclic aromatic ring structure. This compound is characterized by the presence of two thione groups at positions 2 and 4, and a butylamino group at position 6. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazine derivatives typically involves the trimerization of nitriles or the cyclization of amidines. For 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)-, a common synthetic route involves the reaction of cyanoguanidine with the corresponding nitrile under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as ammonium chloride or a metal catalyst like iron.
Industrial Production Methods
Industrial production of 1,3,5-triazine derivatives often involves large-scale trimerization reactions. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione groups to thiol groups.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives depending on the substituent introduced.
科学研究应用
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- involves its interaction with specific molecular targets and pathways. The compound’s thione groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making the compound effective as an antimicrobial or anticancer agent .
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a stabilizer for chlorine.
1,3,5-Triazine-2,4,6-trichloro (Cyanuric Chloride): A key intermediate in the production of herbicides and other agrochemicals.
Uniqueness
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- stands out due to its unique combination of thione and butylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
37815-00-2 |
|---|---|
分子式 |
C7H12N4S2 |
分子量 |
216.3 g/mol |
IUPAC 名称 |
6-(butylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C7H12N4S2/c1-2-3-4-8-5-9-6(12)11-7(13)10-5/h2-4H2,1H3,(H3,8,9,10,11,12,13) |
InChI 键 |
XHLHIFBBLKNHQC-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=NC(=S)NC(=S)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


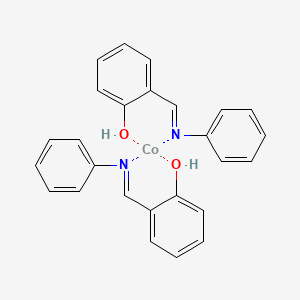
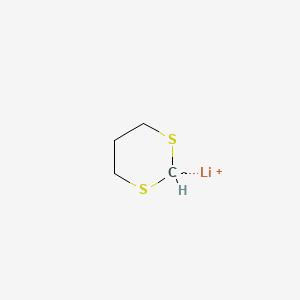
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)
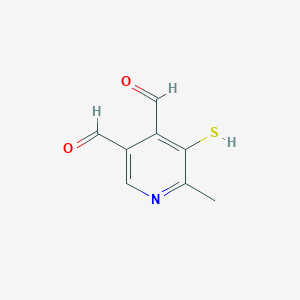
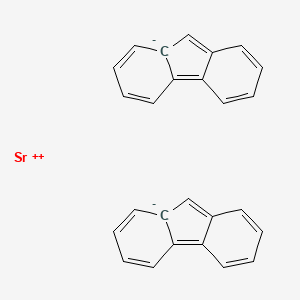
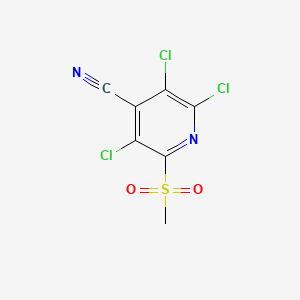
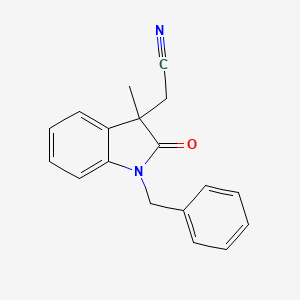

![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
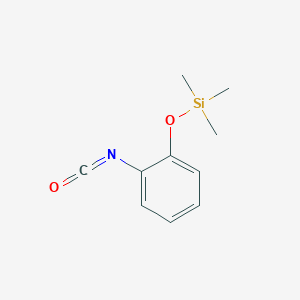
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
